molecular formula C8H15Cl2N3 B2754667 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride CAS No. 199296-47-4

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride

Cat. No.: B2754667
CAS No.: 199296-47-4
M. Wt: 224.13
InChI Key: YNNRGLMLPMWZBW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its pyridine ring substituted with aminomethyl and dimethyl groups, making it a versatile building block in organic synthesis.

Scientific Research Applications

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with aminomethyl reagents under acidic conditions. The reaction is often catalyzed by sulfuric acid, which facilitates the formation of the desired product through a series of condensation and reduction steps .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include pyridine N-oxides, various amine derivatives, and substituted pyridines, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor activation, which are crucial for its applications in medicine and biology .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride apart is its unique substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various scientific fields .

Properties

IUPAC Name

5-(aminomethyl)-4,6-dimethylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-5-3-8(10)11-6(2)7(5)4-9;;/h3H,4,9H2,1-2H3,(H2,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNRGLMLPMWZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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